2-(Benzylsulfanyl)-1-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]ethan-1-one
Description
2-(Benzylsulfanyl)-1-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]ethan-1-one is a synthetic organic compound featuring a triazolo[1,5-a]pyrimidine core, a bicyclic heteroaromatic system known for its role in medicinal chemistry and agrochemical applications. The molecule is characterized by:
- Azetidine ring: A four-membered nitrogen-containing ring substituted with a triazolopyrimidinyloxy group at the 3-position.
- 5-methyl-triazolo[1,5-a]pyrimidin-7-yl group: A fused heterocyclic system that may confer kinase inhibition or antimicrobial properties, as seen in structurally related compounds .
Properties
IUPAC Name |
2-benzylsulfanyl-1-[3-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy]azetidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S/c1-13-7-17(23-18(21-13)19-12-20-23)25-15-8-22(9-15)16(24)11-26-10-14-5-3-2-4-6-14/h2-7,12,15H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWSVYMXVUZASKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)OC3CN(C3)C(=O)CSCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylsulfanyl)-1-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]ethan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Triazolopyrimidine Moiety: This step involves the cyclization of appropriate precursors to form the triazolopyrimidine ring. Reaction conditions often include the use of strong acids or bases and elevated temperatures.
Introduction of the Azetidinone Ring: The azetidinone ring is introduced through a cyclization reaction, often involving the use of azetidinone precursors and suitable catalysts.
Attachment of the Benzylsulfanyl Group: The benzylsulfanyl group is typically introduced via a nucleophilic substitution reaction, where a benzylthiol reacts with an appropriate electrophilic intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylsulfanyl)-1-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under mild conditions to modify the azetidinone ring or other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Reduced Derivatives: From reduction reactions.
Substituted Derivatives: From substitution reactions.
Scientific Research Applications
2-(Benzylsulfanyl)-1-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Pharmaceuticals: It may serve as a lead compound for the development of new therapeutic agents, especially in the treatment of infectious diseases and cancer.
Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Benzylsulfanyl)-1-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s various functional groups allow it to form multiple interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, with its targets. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Key Observations:
Azetidine vs. Piperazine Linkers : The target compound and the chloro-fluoro analog () utilize an azetidine ring, which imposes conformational rigidity compared to the piperazine linker in ’s compound. This may influence binding affinity in biological targets .
Triazolo-Pyrimidine Isomerism: The target compound’s triazolo[1,5-a]pyrimidine core differs from the triazolo[4,5-d]pyrimidine in ’s compound.
Bioactivity Comparisons
Antifungal Activity
- Quinazoline Derivatives (): Compounds such as 5d and 5k (N-[3-(4-quinazolinyl)aminopyrazole-4-carbonyl] aldehyde hydrazones) exhibit 50–70% inhibition against Fusarium graminearum (wheat blight) at 50 µg/mL. These activities are attributed to their quinazoline cores and hydrazone substituents .
Herbicidal Potential
- Chloro-Fluoro Analog () : The presence of a halogenated aryl group (2-chloro-6-fluorophenyl) aligns with herbicidal agents like sulfonylureas, which target acetolactate synthase (ALS) in plants .
- Target Compound: The benzylsulfanyl group may offer a novel mode of action compared to traditional herbicides, though further studies are needed .
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for synthesizing 2-(Benzylsulfanyl)-1-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]ethan-1-one?
- Methodological Answer : The synthesis often involves multi-step reactions, including:
- Condensation : Reaction of 3-amino-5-benzylthio-1,2,4-triazole with β-keto esters or aldehydes under reflux conditions (e.g., ethanol, acetic acid) .
- Cyclization : Formation of the triazolopyrimidine core using catalysts like sodium hydroxide or palladium on carbon .
- Functionalization : Introduction of the azetidine-ether moiety via nucleophilic substitution or coupling reactions .
Q. What analytical techniques are used to characterize this compound and confirm its structure?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments and carbon frameworks, with shifts at δ 7.2–8.1 ppm (aromatic protons) and δ 50–60 ppm (azetidine carbons) .
- X-ray Crystallography : Resolves bond angles and dihedral angles (e.g., N1–C8–S1 bond angle: 124.52°) to validate stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 436.12) .
Q. What biological activities are associated with triazolopyrimidine derivatives like this compound?
- Methodological Answer :
- Antimicrobial Activity : Tested via agar diffusion assays against Staphylococcus aureus (MIC: 8–16 µg/mL) .
- Anticancer Potential : Evaluated using MTT assays on cancer cell lines (e.g., IC₅₀: 12 µM against HeLa cells) .
- Enzyme Inhibition : Targets kinases (e.g., EGFR) via competitive binding assays, with IC₅₀ values <10 µM .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing derivatives with bulky substituents?
- Methodological Answer :
- Catalyst Screening : Compare palladium on carbon (yield: 65%) vs. copper iodide (yield: 45%) for coupling reactions .
- Microwave-Assisted Synthesis : Reduces reaction time from 24h to 2h and improves yield by 15–20% .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require post-reaction purification via column chromatography .
Q. How to resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., 5-methyl vs. 5-methoxymethyl groups on IC₅₀) .
- Meta-Analysis : Aggregate data from ≥3 independent studies using statistical tools (e.g., ANOVA) to identify outliers .
Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to EGFR (PDB ID: 1M17); focus on hydrogen bonds with Lys721 and hydrophobic interactions with Val702 .
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes; RMSD <2 Å indicates stable binding .
- QSAR Modeling : Train models with descriptors like logP and polar surface area to predict IC₅₀ values .
Q. How to design experiments to study metabolic stability in vitro?
- Methodological Answer :
- Liver Microsome Assays : Incubate with rat/human liver microsomes (1 mg/mL) and NADPH; monitor degradation via LC-MS/MS at 0, 15, 30, 60 min .
- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam) to measure IC₅₀ shifts .
- Data Interpretation : Calculate intrinsic clearance (CLint) using the in vitro half-life method .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
